2-acetyl-N-(2,3-dimethylphenyl)hydrazinecarbothioamide
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Overview
Description
2-ACETYL-N-(2,3-DIMETHYLPHENYL)HYDRAZINECARBIMIDOTHIOIC ACID is a chemical compound with the molecular formula C11H15N3OS and a molecular weight of 237.326 g/mol . This compound is known for its unique structure, which includes an acetyl group, a dimethylphenyl group, and a hydrazinecarbimidothioic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETYL-N-(2,3-DIMETHYLPHENYL)HYDRAZINECARBIMIDOTHIOIC ACID typically involves the reaction of 2,3-dimethylaniline with acetyl chloride to form the corresponding acetylated product. This intermediate is then reacted with hydrazinecarbimidothioic acid under controlled conditions to yield the final compound . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-ACETYL-N-(2,3-DIMETHYLPHENYL)HYDRAZINECARBIMIDOTHIOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile introduced.
Scientific Research Applications
2-ACETYL-N-(2,3-DIMETHYLPHENYL)HYDRAZINECARBIMIDOTHIOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ACETYL-N-(2,3-DIMETHYLPHENYL)HYDRAZINECARBIMIDOTHIOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-DIMETHYLPHENYL)-1,2,3,6-TETRAHYDROPHTHALAMIC ACID
- (ACETYL-2,3-DIMETHYLANILINO)ACETIC ACID
- (ACETYL-2,4-DIMETHYLANILINO)ACETIC ACID
- N-(2,3-DIMETHYLPHENYL)-2-THIOPHENECARBOXAMIDE
Uniqueness
2-ACETYL-N-(2,3-DIMETHYLPHENYL)HYDRAZINECARBIMIDOTHIOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15N3OS |
---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
1-acetamido-3-(2,3-dimethylphenyl)thiourea |
InChI |
InChI=1S/C11H15N3OS/c1-7-5-4-6-10(8(7)2)12-11(16)14-13-9(3)15/h4-6H,1-3H3,(H,13,15)(H2,12,14,16) |
InChI Key |
ABGOYOIPARYERR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NNC(=O)C)C |
Origin of Product |
United States |
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